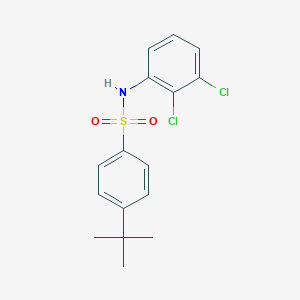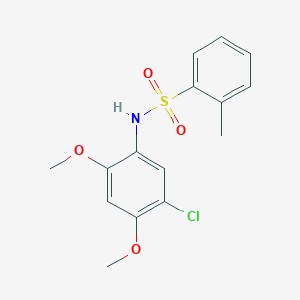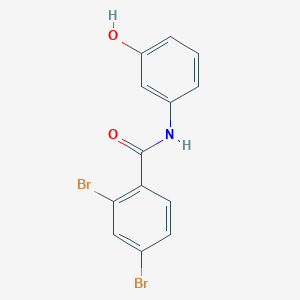
4-tert-butyl-N-(2,3-dichlorophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(2,3-dichlorophenyl)benzenesulfonamide, commonly known as DIDS, is a sulfonamide compound that has been widely used in scientific research. DIDS is a potent inhibitor of anion transporters, including chloride/bicarbonate exchangers and chloride channels.
作用機序
DIDS inhibits anion transporters by binding to a specific site on the transporter protein. This binding prevents the transporter from functioning properly, leading to a disruption of ion transport across cell membranes. DIDS is a non-specific inhibitor, meaning it can inhibit multiple types of anion transporters.
Biochemical and Physiological Effects
DIDS has been shown to have a number of biochemical and physiological effects. It can cause an increase in intracellular pH by inhibiting the transport of bicarbonate ions, and can also inhibit the transport of other anions such as sulfate and phosphate. DIDS has been shown to inhibit the formation of the clotting enzyme thrombin, and can also inhibit the activity of the enzyme carbonic anhydrase.
実験室実験の利点と制限
One advantage of using DIDS in lab experiments is its potency as an inhibitor of anion transporters. This allows researchers to study the role of these transporters in biological processes with a high degree of specificity. However, the non-specific nature of DIDS can also be a limitation, as it can inhibit multiple types of anion transporters. Additionally, DIDS has been shown to have off-target effects on other proteins, which can complicate interpretation of experimental results.
将来の方向性
There are several future directions for research involving DIDS. One area of interest is the development of more specific inhibitors of anion transporters, which would allow for more precise manipulation of these transporters in biological systems. Another area of interest is the study of the role of anion transporters in disease states, such as cystic fibrosis and hypertension. Finally, the development of new methods for delivering DIDS to specific tissues or cell types could allow for more targeted inhibition of anion transporters in vivo.
合成法
DIDS can be synthesized by reacting 2,3-dichloronitrobenzene with tert-butylamine to form 2,3-dichloro-N-tert-butylaniline. The resulting compound is then reacted with benzenesulfonyl chloride to form DIDS.
科学的研究の応用
DIDS has been widely used in scientific research to study the role of anion transporters in various biological processes. It has been used to study the transport of chloride ions in red blood cells, the role of chloride channels in neuronal signaling, and the regulation of ion transport in the kidney.
特性
製品名 |
4-tert-butyl-N-(2,3-dichlorophenyl)benzenesulfonamide |
|---|---|
分子式 |
C16H17Cl2NO2S |
分子量 |
358.3 g/mol |
IUPAC名 |
4-tert-butyl-N-(2,3-dichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-16(2,3)11-7-9-12(10-8-11)22(20,21)19-14-6-4-5-13(17)15(14)18/h4-10,19H,1-3H3 |
InChIキー |
RHWDJWQFECABEG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B310261.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(ethylsulfonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310264.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(cyclohexylcarbonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310266.png)

![N-[4-(diethylamino)-2-methylphenyl]biphenyl-4-carboxamide](/img/structure/B310269.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B310270.png)


![N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B310274.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310275.png)


![N-[4-(diethylamino)-2-methylphenyl]cyclopentanecarboxamide](/img/structure/B310281.png)